![molecular formula C27H23N3O4 B2447953 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 877657-25-5](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzofuro[3,2-d]pyrimidin-1(2H)-one core, followed by the introduction of the p-tolyl and phenethylacetamide groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. The benzofuro[3,2-d]pyrimidin-1(2H)-one core is a fused ring system that could potentially exhibit interesting electronic and steric properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amide group could participate in condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of aromatic rings and an amide group could impact the compound’s solubility, melting point, and stability .Scientific Research Applications
Synthesis and Evaluation for CNS Activity
A study on the synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives explored their central nervous system depressant activity, highlighting the significance of pyrimidine derivatives in medicinal chemistry due to their marked sedative action (Manjunath et al., 1997).
Anticancer Agent Development
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives aimed at discovering new anticancer agents demonstrated that certain compounds exhibited appreciable cancer cell growth inhibition across multiple cancer cell lines, emphasizing the role of pyrimidine derivatives in cancer research (Al-Sanea et al., 2020).
Safety And Hazards
Future Directions
properties
CAS RN |
877657-25-5 |
---|---|
Product Name |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |
Molecular Formula |
C27H23N3O4 |
Molecular Weight |
453.498 |
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C27H23N3O4/c1-18-11-13-20(14-12-18)30-26(32)25-24(21-9-5-6-10-22(21)34-25)29(27(30)33)17-23(31)28-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,28,31) |
InChI Key |
XLJOEBQIQIVUJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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